molecular formula C13H14ClNO2 B11061086 8-chloro-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one

8-chloro-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one

Cat. No.: B11061086
M. Wt: 251.71 g/mol
InChI Key: BDRVBCXPBWMCLE-UHFFFAOYSA-N
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Description

8-chloro-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is a complex organic compound with a unique structure that includes a benzoxazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Benzoxazocin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a chloroacetyl chloride, under basic conditions.

    Introduction of Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride and methyl iodide, respectively, under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully or partially hydrogenated derivatives.

    Substitution: Formation of substituted benzoxazocin derivatives.

Scientific Research Applications

8-chloro-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-chloro-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom in This compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs and valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one

InChI

InChI=1S/C13H14ClNO2/c1-13-7-8(5-12(16)15(13)2)10-6-9(14)3-4-11(10)17-13/h3-4,6,8H,5,7H2,1-2H3

InChI Key

BDRVBCXPBWMCLE-UHFFFAOYSA-N

Canonical SMILES

CC12CC(CC(=O)N1C)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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